molecular formula C7H17N B1682561 2-AMINOHEPTANE CAS No. 123-82-0

2-AMINOHEPTANE

Cat. No.: B1682561
CAS No.: 123-82-0
M. Wt: 115.22 g/mol
InChI Key: VSRBKQFNFZQRBM-UHFFFAOYSA-N
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Description

2-Aminoheptane (CAS 123-82-0), also known as 1-methylhexylamine or 2-heptylamine, is a chiral aliphatic amine with the molecular formula C₇H₁₇N and a molecular weight of 115.22 g/mol . It exists as a racemic mixture in its free base form and is commonly used in proteomics research and pharmaceutical synthesis. Its sulfate salt (CAS 6411-75-2) has a melting point of 289–291°C and is utilized in haemostatic agents and spray dressings due to its bioactivity .

Preparation Methods

Chemical Reductive Amination

Reductive Amination of Heptan-2-One

Reductive amination remains the most direct route to 2-aminoheptane, involving the condensation of heptan-2-one with ammonia followed by reduction. The reaction proceeds via an imine intermediate, which is subsequently reduced to the primary amine.

Reaction Conditions and Catalysts

  • Ammonia Source : Anhydrous ammonia or ammonium salts are typically employed to avoid side reactions.
  • Reducing Agents : Sodium cyanoborohydride (NaBH3CN) is preferred in stoichiometric reductions due to its selectivity for imine bonds over ketones. Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel under 10–50 bar H2 pressure offers a scalable alternative.
  • Solvents : Methanol or ethanol facilitates proton transfer, while tetrahydrofuran (THF) enhances solubility in non-polar systems.

Yield Optimization

  • Temperature : Reactions conducted at 25–60°C achieve yields of 70–85%. Elevated temperatures (>80°C) promote imine hydrolysis, reducing efficiency.
  • Acidic Additives : Acetic acid (1–5 mol%) stabilizes the imine intermediate, improving conversion rates.

Biocatalytic Reductive Amination

Enzyme-Catalyzed Synthesis Using Amine Dehydrogenases

Native amine dehydrogenases (nat-AmDHs) have emerged as powerful tools for asymmetric synthesis of chiral amines, including this compound. These enzymes catalyze the reductive amination of heptan-2-one using ammonia and cofactors such as nicotinamide adenine dinucleotide (NADH).

Key Features

  • Stereoselectivity : MATOUAmDH2, a characterized nat-AmDH, produces (S)-2-aminoheptane with >99% enantiomeric excess (ee).
  • Reaction Conditions :
    • pH 7.0–8.5 (200 mM phosphate buffer)
    • 30–37°C
    • 0.1–1.0 mM pyridoxal 5′-phosphate (PLP) as cofactor.

Engineering Advances

  • Active Site Modifications : Substituting Val152 with smaller residues (e.g., Ala) in MATOUAmDH2 expands the substrate pocket, enabling efficient conversion of bulky ketones.
  • Cofactor Regeneration : Glucose dehydrogenase (GDH) coupled systems regenerate NADH, achieving total turnover numbers (TTN) exceeding 10,000.

Reduction of Oxime Intermediates

Oxime Synthesis and Catalytic Hydrogenation

Oximes derived from heptan-2-one serve as precursors for this compound. The reduction of (E)-heptan-2-one oxime under controlled conditions avoids over-reduction to primary amines.

Catalytic Systems

  • Heterogeneous Catalysts : Platinum oxide (PtO2) in acetic acid at 50 bar H2 selectively reduces oximes to hydroxylamines, which are subsequently hydrolyzed to this compound.
  • Homogeneous Iridium Complexes : Chiral iridium catalysts (e.g., Ir1 ) enable enantioselective reductions, yielding (R)-2-aminoheptane with 90–98% ee.

Challenges

  • N−O Bond Cleavage : Over-reduction remains a key issue, necessitating precise control of H2 pressure (<30 bar) and reaction time (<12 h).

Industrial Production Methods

Large-Scale Catalytic Hydrogenation

Industrial synthesis prioritizes cost-effectiveness and scalability. Heptan-2-one is reacted with ammonia under 30–100 bar H2 in the presence of nickel-cobalt bimetallic catalysts.

Process Parameters

  • Temperature : 80–120°C
  • Catalyst Loading : 5–10 wt%
  • Yield : 85–92% with >95% purity after distillation.

Continuous Flow Systems

Microreactor technology enhances mass transfer and thermal regulation, reducing reaction times from hours to minutes. A representative setup includes:

  • Residence Time : 5–10 min
  • Throughput : 1–5 kg/h
  • Solvent : Supercritical CO2 for improved H2 solubility.

Comparative Analysis of Synthesis Methods

Method Conditions Catalysts/Reagents Yield (%) Advantages Limitations
Chemical Reductive Amination 25–60°C, NH3, NaBH3CN NaBH3CN, Pd/C 70–85 High scalability Requires toxic cyanoborohydride
Biocatalytic 30–37°C, pH 7.0–8.5 MATOUAmDH2, NADH 80–90 Enantioselective, green chemistry Costly enzyme production
Oxime Reduction 50 bar H2, acetic acid PtO2, Ir1 65–75 Stereochemical control Risk of over-reduction
Industrial Hydrogenation 80–120°C, 30–100 bar H2 Ni-Co bimetallic 85–92 High throughput Energy-intensive

Chemical Reactions Analysis

Types of Reactions: Tuaminoheptane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
2-Aminoheptane serves as a crucial intermediate in the synthesis of various organic compounds. It is utilized in the creation of more complex molecules, including pharmaceuticals and agrochemicals. The compound's structure allows for diverse chemical reactions such as oxidation to form heptanone or heptanal and reduction to yield secondary or tertiary amines.

Comparison of Related Compounds
The following table summarizes key properties of this compound compared to structurally similar compounds:

Compound NameStructure TypeKey Properties
This compoundAliphatic AmineSeven-carbon chain; sympathomimetic effects
1-AminopentaneAliphatic AmineShorter chain; less potent sympathomimetic effects
PhenethylamineAromatic AmineContains an aromatic ring; stronger stimulant effects

Biological Research

Neurotransmitter Modulation
Research indicates that this compound may play a role in modulating neurotransmitters, particularly norepinephrine and dopamine. Its stimulant properties are linked to increased neuronal activity, which could have implications for cognitive enhancement and treatment of conditions like attention deficit hyperactivity disorder (ADHD) and narcolepsy.

Therapeutic Potential
Studies are ongoing to explore the therapeutic applications of this compound. Its ability to act as a sympathomimetic agent suggests potential uses in treating respiratory conditions through its decongestant properties by causing vasoconstriction in nasal passages. However, regulatory scrutiny has limited its use due to safety concerns.

Industry Applications

Pharmaceutical Development
In the pharmaceutical industry, this compound is being investigated for its potential use in weight-loss supplements and other dietary products. However, concerns regarding its safety profile have led to warnings about its presence in over-the-counter products . The compound's stimulant effects have raised alarms similar to those associated with other banned substances like DMAA (1,3-dimethylamylamine) .

Case Studies

Detection Methods in Sports
Recent studies have focused on developing reliable detection methods for this compound in urine samples of athletes. Techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to confirm the presence and concentration of this compound, highlighting its relevance in sports medicine and anti-doping efforts.

Mechanism of Action

Tuaminoheptane acts as a reuptake inhibitor and releasing agent of norepinephrine. This action increases the levels of norepinephrine in the synaptic cleft, leading to enhanced stimulation of adrenergic receptors. The compound’s vasoconstrictive properties are due to its ability to stimulate alpha-adrenergic receptors, leading to the constriction of blood vessels .

Comparison with Similar Compounds

Key Properties:

  • Physical State : Liquid (free base) or crystalline solid (sulfate salt).
  • Chromatographic Behavior : Retention index of 1.030 when separated as an isopropyl urea derivative at 170°C .
  • Safety : Classified as corrosive and flammable, with risk phrases R22 (harmful if swallowed) and safety measures S36/37 (wear protective clothing and gloves) .

Comparison with Structural Analogs

Homologous 2-Aminoalkanes

The CRC Handbook of Chromatography () provides retention indices for enantiomer separation of 2-aminoalkanes (as isopropyl urea derivatives). Key comparisons include:

Compound Retention Index Column Temp (°C)
2-Aminopentane 1.021 170
2-Aminohexane 1.025 170
2-Aminoheptane 1.030 170
2-Aminooctane 1.034 170

Key Insight: The retention index increases with carbon chain length, indicating stronger hydrophobic interactions in chromatography. This compound’s intermediate chain length balances volatility and hydrophobicity, making it suitable for analytical separations .

Positional Isomers: 3- and 4-Aminoheptane

highlights differences in toxicity and applications:

Property This compound 3-Aminoheptane 4-Aminoheptane
Production Industrial synthesis Limited data Limited data
Toxicity Harmful if ingested Similar to 2-isomer Similar to 2-isomer
Applications Proteomics, haemostasis Unknown Unknown

Note: Positional isomers share similar toxicity profiles but lack detailed studies on biological activity .

Enzymatic and Pharmacological Comparisons

ω-Transaminase (ω-TA) Substrate Specificity

This compound is a superior amino donor in ω-TA-catalyzed reactions compared to shorter-chain analogs:

  • Activity with ω-TA: 2-Aminobutane: 7% relative activity. this compound: 43% relative activity, enabling faster growth of E. coli in minimal media (2 days vs. 6 days for 2-aminobutane) .
  • Enantiomer Resolution: Wild-type ω-TA: 66% enantiomeric excess (ee) for (R)-2-aminoheptane. Mutant ω-TAmla: >99% ee at 53% conversion, resistant to product inhibition by aliphatic ketones (e.g., 2-butanone) .

Mechanistic Insight: The longer alkyl chain in this compound enhances enzyme-substrate binding, while its toxicity at >150 mM limits high-concentration applications .

Comparison with Aminoindanes

Aminoindanes (e.g., MDAI, MDMAI) are conformationally restricted analogs of amphetamines. While structurally distinct from this compound, their pharmacological profiles highlight the importance of amine positioning:

  • Aminoindanes: Exhibit serotoninergic activity due to rigid aromatic cores .
  • This compound: Lacks aromaticity, resulting in non-psychoactive applications (e.g., haemostasis) .

Comparative Toxicity of Aliphatic Amines

  • 2-Amino-6-methylheptane: Studied for its pharmacological effects, showing distinct dose-response curves compared to this compound .
  • 2-Phenylethylamine : Higher retention index (1.058) and toxicity due to aromaticity .

Regulatory Guidelines

  • This compound Sulfate: Labeled as corrosive (UN2733) with strict handling protocols .
  • 3-Aminoheptane: Limited regulatory data, suggesting lower industrial relevance .

Biological Activity

2-Aminoheptane, also known as tuaminoheptane, is a compound with significant biological activity primarily associated with its role as a sympathomimetic agent. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is an isomeric heptylamine characterized by the following chemical formula:

  • Molecular Formula : C7_7H17_{17}N
  • Molecular Weight : 115.23 g/mol

This compound has been studied for its stimulant effects and its ability to act as a decongestant through vasoconstriction.

The primary mechanism of action of this compound involves:

  • Sympathomimetic Activity : It stimulates the sympathetic nervous system, leading to increased levels of norepinephrine. This results in physiological effects such as elevated heart rate and blood pressure.
  • Vasoconstriction : By narrowing blood vessels in the nasal passages, it alleviates congestion. However, the efficacy of this application has been debated among health authorities due to potential side effects.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Sympathomimetic Effects Increases norepinephrine levels, enhancing alertness and energy levels.
Decongestant Properties Causes vasoconstriction, reducing nasal congestion.
Potential Side Effects May cause skin irritation and allergic reactions in some individuals.

Enzyme Kinetics and Applications

A study involving the use of this compound as a nitrogen source demonstrated its effectiveness in microbial growth. Specifically, recombinant E. coli expressing ω-transaminase showed enhanced growth in minimal media containing this compound compared to other amino compounds:

  • Growth Rate Comparison : E. coli grown in 2 mM this compound reached an optical density (OD) of 0.3 in 2 days, while the same OD was achieved in 6 days with 2-aminobutane .

Synthesis and Formulation

Several synthesis methods for this compound have been documented, highlighting its versatility in pharmaceutical applications. Notably, formulations including:

  • Topical Solutions : Combinations with oils or gels for therapeutic use.
  • Inhalants : Formulations incorporating menthol and camphor alongside this compound for respiratory relief .

Safety and Regulatory Considerations

Despite its potential benefits, safety concerns have been raised regarding the use of this compound. Reports indicate possible adverse reactions such as skin irritation and allergic responses, which may limit its therapeutic applications. Regulatory scrutiny has also been applied to products containing this compound due to these risks.

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 2-Aminoheptane in laboratory settings?

  • Methodological Guidance : this compound is classified as a flammable liquid (Category 3) and exhibits acute oral toxicity, skin/eye irritation, and specific target organ toxicity . Researchers must:

  • Use explosion-proof equipment in well-ventilated areas.
  • Wear PPE (gloves, goggles, lab coats) to avoid direct contact.
  • Store in airtight containers away from ignition sources.
  • Follow disposal regulations to prevent environmental contamination, as improper release into water systems is prohibited .

Q. How can this compound be optimized as a mobile phase additive in chromatographic separations?

  • Methodological Guidance : Pharmacopeial methods recommend using this compound in mobile phases to enhance separation efficiency. For example:

  • Prepare a mixture of 0.01 M sodium acetate, acetonitrile, and this compound (50:50:0.5 v/v), filtered and degassed for HPLC applications .
  • Adjust ratios (e.g., 70:30:0.5 for aqueous-acetonitrile systems) based on analyte polarity and retention behavior . System suitability tests should validate resolution and peak symmetry .

Q. What are the standard methods for synthesizing and characterizing this compound?

  • Methodological Guidance :

  • Synthesis : React heptane-2-one with ammonium acetate under reductive amination conditions (e.g., using sodium cyanoborohydride). Purify via fractional distillation .
  • Characterization : Confirm structure via NMR (e.g., ¹H/¹³C shifts for the amine group and heptane backbone) and FT-IR (N-H stretch at ~3300 cm⁻¹). Purity can be assessed using USP-grade chromatographic methods .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound across studies?

  • Methodological Guidance : Contradictions in data (e.g., boiling points, solubility) may arise from impurities or methodological variability. To address this:

  • Conduct systematic reviews using databases like PubMed and Web of Science (avoid Google Scholar due to reproducibility limitations) .
  • Apply qualitative contradiction analysis frameworks: Identify principal contradictions (e.g., experimental vs. computational data) and assess methodological rigor (e.g., purity verification steps) .
  • Replicate key studies under controlled conditions to isolate variables .

Q. What advanced techniques are used to assess the enantiomeric purity of (R)-(-)-2-Aminoheptane?

  • Methodological Guidance : Chiral chromatography or capillary electrophoresis is critical for enantiomeric separation:

  • Use chiral stationary phases (e.g., cyclodextrin derivatives) with mobile phases containing this compound as a modifier to enhance selectivity .
  • Validate purity via polarimetry ([α]D measurements) and compare against reference standards . Contradictions in optical rotation values should trigger re-evaluation of synthesis pathways .

Q. How can systematic review methodologies improve the synthesis of evidence on this compound’s pharmacological applications?

  • Methodological Guidance :

  • Define inclusion/exclusion criteria (e.g., peer-reviewed studies post-2000) and search multiple databases (PubMed, Web of Science) to mitigate bias .
  • Use PRISMA frameworks to map evidence gaps, such as limited in vivo toxicology data.
  • Analyze contradictions (e.g., conflicting toxicity reports) by evaluating study designs (e.g., dosage ranges, model organisms) .

Properties

IUPAC Name

heptan-2-amine
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InChI

InChI=1S/C7H17N/c1-3-4-5-6-7(2)8/h7H,3-6,8H2,1-2H3
Source PubChem
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InChI Key

VSRBKQFNFZQRBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H17N
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Related CAS

3595-14-0 (sulfate), 6159-35-9 (hydrochloride), 6411-75-2 (sulfate (2:1))
Record name Tuaminoheptane [USP:INN:BAN]
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DSSTOX Substance ID

DTXSID6048468
Record name 2-Aminoheptane
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Molecular Weight

115.22 g/mol
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CAS No.

123-82-0, 44652-67-7
Record name 2-Aminoheptane
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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